![molecular formula C22H19ClN2O2S2 B263886 1-(4-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl 1-naphthylmethyl sulfide](/img/structure/B263886.png)
1-(4-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl 1-naphthylmethyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl 1-naphthylmethyl sulfide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl 1-naphthylmethyl sulfide involves the inhibition of enzymes that are involved in the breakdown of neurotransmitters in the brain. This leads to an increase in the levels of these neurotransmitters, which can help alleviate the symptoms of neurological disorders.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl 1-naphthylmethyl sulfide has been shown to exhibit potent inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This leads to an increase in the levels of acetylcholine, dopamine, and other neurotransmitters, which can help alleviate the symptoms of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl 1-naphthylmethyl sulfide in lab experiments is its potent inhibitory activity against a range of enzymes. This makes it a promising candidate for the development of drugs for the treatment of neurological disorders. However, one of the main limitations of using this compound is its potential toxicity, which needs to be carefully evaluated before its use in clinical trials.
Future Directions
There are several future directions for the research on 1-(4-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl 1-naphthylmethyl sulfide. One of the main directions is the development of more potent and selective inhibitors of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. Another direction is the evaluation of the potential toxic effects of this compound in preclinical studies. Additionally, the use of this compound in combination with other drugs for the treatment of neurological disorders needs to be explored further.
Synthesis Methods
The synthesis of 1-(4-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl 1-naphthylmethyl sulfide involves the reaction of 1-(4-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol with 1-(naphthalen-1-ylmethyl)piperidine-4-carboxaldehyde in the presence of a Lewis acid catalyst. This method has been reported to yield the desired product in high purity and yield.
Scientific Research Applications
1-(4-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl 1-naphthylmethyl sulfide has shown potential applications in various areas of scientific research. It has been reported to exhibit potent inhibitory activity against a range of enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This makes it a promising candidate for the development of drugs for the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
properties
Molecular Formula |
C22H19ClN2O2S2 |
|---|---|
Molecular Weight |
443 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-(naphthalen-1-ylmethylsulfanyl)-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole 5,5-dioxide |
InChI |
InChI=1S/C22H19ClN2O2S2/c23-17-8-10-18(11-9-17)25-21-14-29(26,27)13-20(21)24-22(25)28-12-16-6-3-5-15-4-1-2-7-19(15)16/h1-11,20-21H,12-14H2 |
InChI Key |
IUUISDBAXDFPHJ-UHFFFAOYSA-N |
SMILES |
C1C2C(CS1(=O)=O)N(C(=N2)SCC3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)Cl |
Canonical SMILES |
C1C2C(CS1(=O)=O)N(C(=N2)SCC3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



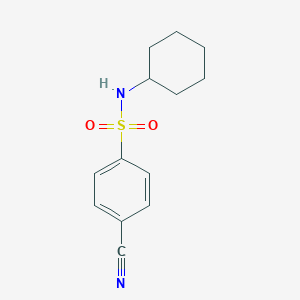
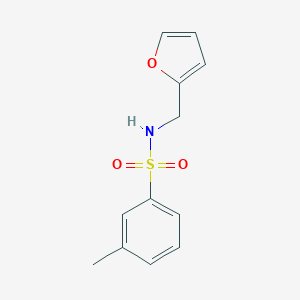

![2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B263820.png)
![5-[(2-isopropyl-5-methylcyclohexyl)oxy]-2(5H)-furanone](/img/structure/B263823.png)
![2-methylsulfanyl-5-(2,3,4-trimethoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione](/img/structure/B263833.png)

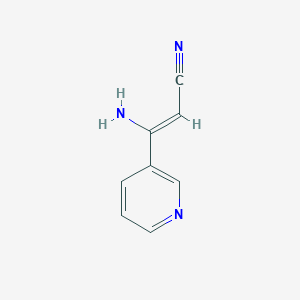
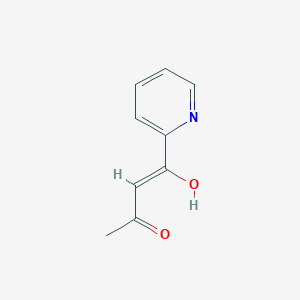
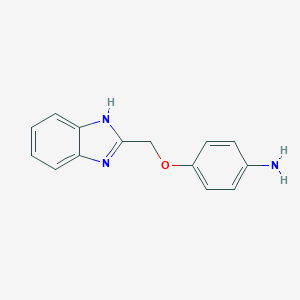

![4-cyano-2-fluoro-N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B263853.png)
![2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2,6-dichlorophenoxy]acetate](/img/structure/B263855.png)
